N-benzyl-4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide
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Overview
Description
N-benzyl-4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide is a complex organic compound with a unique structure that includes a quinazoline core, a trifluoromethyl group, and a sulfanylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene moiety to a thiol or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and NBS for substitution reactions. The conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
N-benzyl-4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties may be useful in developing new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used to study biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism by which N-benzyl-4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are critical in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline derivatives and compounds with trifluoromethyl groups. Examples include:
4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl derivatives: Known for their biological activity and used in medicinal chemistry.
Trifluoromethyl-substituted quinazolines: These compounds share structural similarities and may have comparable applications.
Uniqueness
N-benzyl-4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C23H22F3N3O2S |
---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
N-benzyl-4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C23H22F3N3O2S/c24-23(25,26)16-7-4-8-17(12-16)29-21(31)18-10-9-15(11-19(18)28-22(29)32)20(30)27-13-14-5-2-1-3-6-14/h1-8,12,15,18-19H,9-11,13H2,(H,27,30)(H,28,32) |
InChI Key |
UPYCQRIZLZEQGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1C(=O)NCC3=CC=CC=C3)NC(=S)N(C2=O)C4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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